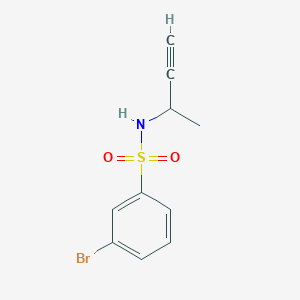![molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as ICI-118,551 and is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, such as the adenylyl cyclase-cAMP-PKA pathway. This results in the inhibition of various physiological processes, such as smooth muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol depend on the specific experimental conditions and the target tissues. In general, it has been shown to inhibit the relaxation of smooth muscle, reduce insulin secretion, and decrease lipolysis in adipose tissue. It has also been shown to modulate immune response and reduce inflammation in various experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is its selectivity for the beta-2 adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. It has been shown that beta-adrenergic signaling can promote tumor growth and invasion, and that beta-blockers may have anti-tumor effects. Another area of interest is the development of more selective and potent beta-2 adrenergic receptor antagonists for therapeutic use. Finally, the use of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential synergies.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol involves several steps, including the reaction of 3-(2-bromoethyl)-2-methylpyrazole with 4-hydroxybenzaldehyde to form 4-(2-methylpyrazol-3-yl)benzaldehyde. The intermediate product is then reacted with 1-(2-aminoethyl)-4-bromo-2-nitrobenzene to produce 4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. They are involved in many physiological processes, such as cardiac function, metabolism, and immune response. Dysregulation of beta-adrenergic receptors has been implicated in various diseases, such as heart failure, asthma, and cancer.
Propriétés
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)